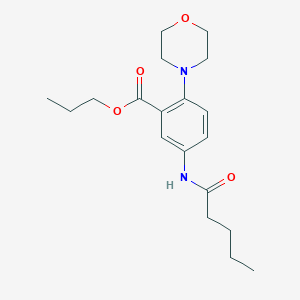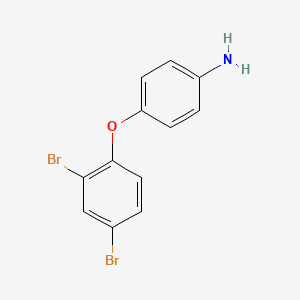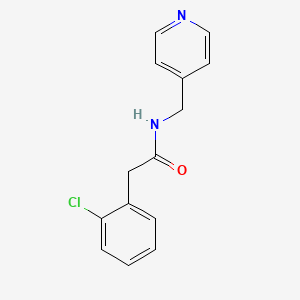![molecular formula C25H24N2O3 B15153062 1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B15153062.png)
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one is a complex organic compound that belongs to the class of chromeno-pyrazoles This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy-methylphenyl group, and a chromeno-pyrazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromeno-pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrazole core.
Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxylation and methylation: The hydroxy and methyl groups are introduced through selective hydroxylation and methylation reactions, often using reagents like methyl iodide and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, methyl iodide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl and methyl derivatives.
科学的研究の応用
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
- 1-benzyl-4-(2-hydroxyphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one
- 1-benzyl-4-(2-hydroxy-5-ethylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one
Uniqueness
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4H,6H,7H,8H-chromeno[2,3-c]pyrazol-5-one is unique due to the presence of the hydroxy-methylphenyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
特性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5-one |
InChI |
InChI=1S/C25H24N2O3/c1-15-11-12-19(28)18(13-15)23-22-16(2)26-27(14-17-7-4-3-5-8-17)25(22)30-21-10-6-9-20(29)24(21)23/h3-5,7-8,11-13,23,28H,6,9-10,14H2,1-2H3 |
InChIキー |
NYFLUEXSUIJDND-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C2C3=C(N(N=C3C)CC4=CC=CC=C4)OC5=C2C(=O)CCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B15152985.png)
![N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15152988.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152989.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B15153009.png)


![4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B15153025.png)
![2-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B15153038.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15153048.png)
![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15153064.png)
